molecular formula C5H5BrN2O B113389 3-Amino-5-bromo-2-hydroxypyridine CAS No. 98786-86-8

3-Amino-5-bromo-2-hydroxypyridine

Cat. No.: B113389
CAS No.: 98786-86-8
M. Wt: 189.01 g/mol
InChI Key: ULOVLVWNSQNABA-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-hydroxypyridine is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a bromine atom at the fifth position, and a hydroxyl group at the second position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that pyridine derivatives often exhibit biological activity, making them a hot topic in pharmaceutical research .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis. This suggests that the compound may interact with its targets through bond formation, leading to changes in the target molecules.

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.

Action Environment

The action of 3-Amino-5-bromo-2-hydroxypyridine can be influenced by environmental factors. For instance, its solubility in water could affect its distribution in aqueous environments. Additionally, it’s known to be stable under recommended storage conditions but incompatible with oxidizing agents and heat , suggesting that its stability and efficacy could be affected by these factors.

Biochemical Analysis

Biochemical Properties

3-Amino-5-bromo-2-hydroxypyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and participate in nucleophilic substitution reactions. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity by either inhibition or activation. These interactions are essential for regulating cellular processes and maintaining homeostasis .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair. At higher doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration. These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are facilitated by enzymes such as cytochrome P450s and transferases, which modify the compound to enhance its solubility and excretion. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. The distribution and accumulation of this compound can influence its activity and function, highlighting the importance of understanding its transport dynamics .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-amino-5-bromo-2-hydroxypyridine involves the reduction of 2-hydroxy-3-nitro-5-bromopyridine. The process typically includes dissolving 2-hydroxy-3-nitro-5-bromopyridine in ethanol, followed by the addition of a mixture of iron powder and hydrochloric acid. The reaction is stirred for about 40 minutes, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of 3-amino-5-bromo-2-pyridone.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

3-Amino-5-bromo-2-hydroxypyridine is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-hydroxypyridine
  • 2-Amino-5-bromo-3-methylpyridine
  • 2-Amino-5-bromopyridine

Uniqueness

3-Amino-5-bromo-2-hydroxypyridine is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity compared to similar compounds. The presence of both an amino and hydroxyl group on the pyridine ring allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-amino-5-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOVLVWNSQNABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540688
Record name 3-Amino-5-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98786-86-8
Record name 3-Amino-5-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-bromo-1H-pyridin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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